2-Pyridinecarboxamide, N,N-diethyl-1,6-dihydro-1-methyl-6-oxo-
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Overview
Description
2-Pyridinecarboxamide, N,N-diethyl-1,6-dihydro-1-methyl-6-oxo- is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N,N-diethyl-1,6-dihydro-1-methyl-6-oxo- typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of N,N-diethyl-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxamide with suitable electrophiles. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, N,N-diethyl-1,6-dihydro-1-methyl-6-oxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridinecarboxamides .
Scientific Research Applications
2-Pyridinecarboxamide, N,N-diethyl-1,6-dihydro-1-methyl-6-oxo- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, N,N-diethyl-1,6-dihydro-1-methyl-6-oxo- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyridone-5-carboxamide: Similar in structure but with different functional groups.
1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid: Another pyridine derivative with distinct chemical properties.
Uniqueness
2-Pyridinecarboxamide, N,N-diethyl-1,6-dihydro-1-methyl-6-oxo- is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. Its versatility makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
61272-34-2 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N,N-diethyl-1-methyl-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(5-2)11(15)9-7-6-8-10(14)12(9)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
IIIFQZVCCRJRKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=O)N1C |
Origin of Product |
United States |
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